molecular formula C11H12O3 B13866558 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde

4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde

Cat. No.: B13866558
M. Wt: 192.21 g/mol
InChI Key: WKVPVCCMYUGBHS-UHFFFAOYSA-N
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Description

4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde is a benzofuran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of appropriate precursors under specific conditions. For example, a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride can be used to synthesize benzofuran derivatives .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high efficiency .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-viral activities.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C11H12O3/c1-11(2)5-8-9(13)4-3-7(6-12)10(8)14-11/h3-4,6,13H,5H2,1-2H3

InChI Key

WKVPVCCMYUGBHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2O1)C=O)O)C

Origin of Product

United States

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